![molecular formula C7H10N2OS2 B11757730 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide](/img/structure/B11757730.png)
2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide typically involves the condensation of sulfur-containing compounds with appropriate amines and carboxylic acid derivatives. One common method is the Gewald reaction, which involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the Gewald reaction or similar condensation reactions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The sulfur atom in the thiophene ring may play a crucial role in its activity by forming interactions with metal ions or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- Thiophene, 3,5-dimethyl-2-(methylthio)
- Thiophene, 2-methyl-5-(methylthio)
Uniqueness
2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methylthio group, and a carboxamide group makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H10N2OS2 |
---|---|
Molekulargewicht |
202.3 g/mol |
IUPAC-Name |
2-amino-5-(methylsulfanylmethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C7H10N2OS2/c1-11-3-4-2-5(6(8)10)7(9)12-4/h2H,3,9H2,1H3,(H2,8,10) |
InChI-Schlüssel |
LWRBYMIAORWZQB-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1=CC(=C(S1)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.